

A Guide to the Spectroscopic Characterization of 4-(Cyclohexylaminocarbonyl)phenylboronic Acid

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Compound of Interest

	4-
Compound Name:	(Cyclohexylaminocarbonyl)phenyl boronic acid
Cat. No.:	B1585926

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Abstract

This technical guide provides a detailed exploration of the spectroscopic characteristics of **4-(Cyclohexylaminocarbonyl)phenylboronic acid** (CAS 762262-07-7), a compound of interest in drug discovery and organic synthesis. While experimental spectra for this specific molecule are not widely available in the public domain, this document leverages predictive models and comparative data from analogous structures to offer a comprehensive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the structural elucidation of this and similar molecules through modern spectroscopic techniques.

Introduction: The Significance of 4-(Cyclohexylaminocarbonyl)phenylboronic Acid

4-(Cyclohexylaminocarbonyl)phenylboronic acid belongs to the class of substituted phenylboronic acids, which are pivotal building blocks in organic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. The presence of both a boronic acid moiety and a cyclohexylamide group imparts a unique

combination of reactivity and structural features, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceutically active compounds.

The boronic acid group can engage in reversible covalent bonding with diols, a property exploited in the design of sensors and drug delivery systems. The N-cyclohexylbenzamide portion of the molecule provides a rigid and lipophilic scaffold, which can influence the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives.

Molecular Structure and Key Spectroscopic Features

The molecular structure of **4-(Cyclohexylaminocarbonyl)phenylboronic acid**, with the formula $C_{13}H_{18}BNO_3$ and a molecular weight of 247.10 g/mol, is the foundation for interpreting its spectroscopic data[1]. The key structural components that will manifest in its spectra are:

- The 1,4-disubstituted benzene ring: This will give rise to characteristic signals in the aromatic region of the NMR spectra and specific vibrational modes in the IR spectrum.
- The boronic acid group (-B(OH)₂): This functional group has distinct features in both IR and NMR spectroscopy.
- The amide linkage (-CONH-): The amide bond will show a strong carbonyl stretch in the IR spectrum and a proton signal in the ¹H NMR spectrum.
- The cyclohexyl group: This saturated carbocyclic ring will produce a complex set of signals in the aliphatic region of the NMR spectra.

Caption: Chemical structure of **4-(Cyclohexylaminocarbonyl)phenylboronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **4-(Cyclohexylaminocarbonyl)phenylboronic acid**, we will examine the predicted ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

Experimental Protocol (Predicted):

- Dissolve ~5-10 mg of the sample in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
- Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Reference the spectrum to the residual solvent peak.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.0 - 10.0	Broad Singlet	2H	B(OH) ₂
~8.5 - 8.2	Doublet	1H	N-H (Amide)
~7.9 - 7.7	Doublet	2H	Aromatic protons ortho to the amide
~7.7 - 7.5	Doublet	2H	Aromatic protons ortho to the boronic acid
~3.8 - 3.6	Multiplet	1H	Cyclohexyl C-H (adjacent to N)
~2.0 - 1.1	Multiplet	10H	Cyclohexyl CH ₂

Interpretation:

- Boronic Acid Protons: The protons of the $\text{B}(\text{OH})_2$ group are expected to be highly deshielded and exchangeable, resulting in a broad singlet at a downfield chemical shift.
- Amide Proton: The amide proton (N-H) will appear as a doublet due to coupling with the adjacent cyclohexyl C-H. Its chemical shift is influenced by hydrogen bonding.
- Aromatic Protons: The para-substituted benzene ring will exhibit an AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-withdrawing carbonyl group will be more deshielded than those ortho to the boronic acid group.
- Cyclohexyl Protons: The cyclohexyl group will show a complex series of overlapping multiplets in the aliphatic region of the spectrum. The proton on the carbon attached to the nitrogen will be the most downfield of this group due to the inductive effect of the nitrogen atom.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ , ppm)	Assignment
~166 - 164	C=O (Amide Carbonyl)
~138 - 136	Aromatic C-B
~134 - 132	Aromatic C-C=O
~129 - 127	Aromatic CH (ortho to amide)
~127 - 125	Aromatic CH (ortho to boronic acid)
~50 - 48	Cyclohexyl C-N
~33 - 31	Cyclohexyl CH ₂ (adjacent to C-N)
~26 - 24	Cyclohexyl CH ₂
~25 - 23	Cyclohexyl CH ₂

Interpretation:

- **Carbonyl Carbon:** The amide carbonyl carbon is the most deshielded carbon atom, appearing at a characteristic downfield shift.
- **Aromatic Carbons:** The four distinct aromatic carbons will have chemical shifts influenced by their substituents. The carbon attached to the boron atom is often difficult to observe due to quadrupolar relaxation.
- **Cyclohexyl Carbons:** The cyclohexyl carbons will appear in the aliphatic region, with the carbon directly attached to the nitrogen being the most downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Experimental Protocol (Predicted):

- Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
- Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Record the spectrum over the range of 4000-400 cm^{-1} .

Predicted IR Data:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 - 3200	Strong, Broad	O-H stretch (boronic acid)
~3300 - 3100	Medium	N-H stretch (amide)
~3100 - 3000	Medium	Aromatic C-H stretch
~2930, 2850	Strong	Aliphatic C-H stretch (cyclohexyl)
~1640	Strong	C=O stretch (Amide I)
~1550	Medium	N-H bend (Amide II)
~1600, 1480	Medium	Aromatic C=C stretch
~1350	Strong	B-O stretch
~850	Strong	para-disubstituted C-H bend

Interpretation:

The IR spectrum will be dominated by strong absorptions from the O-H and N-H stretching vibrations, the amide carbonyl (Amide I) stretch, and the B-O stretch of the boronic acid. The presence of both aromatic and aliphatic C-H stretches further confirms the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol (Predicted):

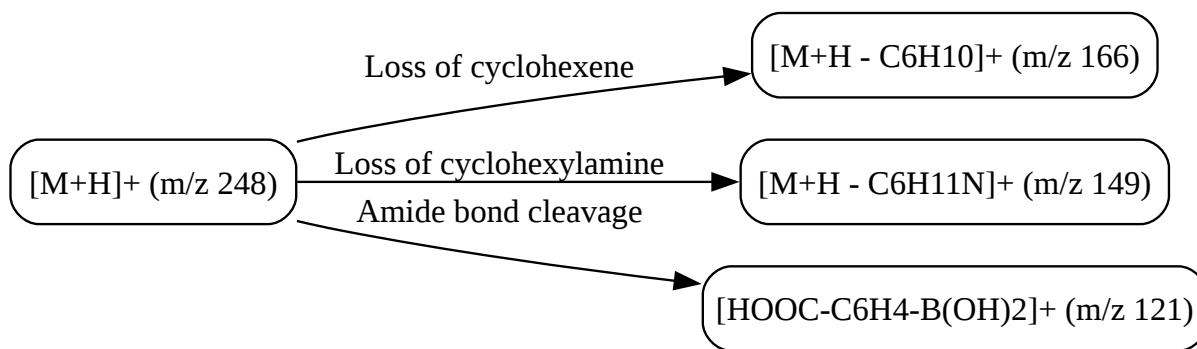
- Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
- Acquire the mass spectrum in both positive and negative ion modes.

Predicted Mass Spectrometry Data (ESI):

m/z	Ion	Interpretation
248.1456	[M+H] ⁺	Protonated molecular ion (in positive mode)
246.1300	[M-H] ⁻	Deprotonated molecular ion (in negative mode)
270.1275	[M+Na] ⁺	Sodium adduct (in positive mode)
166.0505	[M+H - C ₆ H ₁₀] ⁺	Loss of cyclohexene from the molecular ion
149.0239	[M+H - C ₆ H ₁₁ N] ⁺	Loss of cyclohexylamine from the molecular ion
121.0508	[HOOC-C ₆ H ₄ -B(OH) ₂] ⁺	Cleavage of the amide bond

Fragmentation Pathway:

Under ESI conditions, the molecule is expected to readily form the protonated molecular ion $[M+H]^+$ or the deprotonated molecular ion $[M-H]^-$. Key fragmentation pathways would likely involve the cleavage of the amide bond and the loss of the cyclohexyl group.

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Caption: Predicted major fragmentation pathways for **4-(Cyclohexylaminocarbonyl)phenylboronic acid** in positive ion ESI-MS.

Conclusion

The spectroscopic characterization of **4-(Cyclohexylaminocarbonyl)phenylboronic acid** can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive analysis of the expected spectroscopic data, offering a valuable resource for the identification and structural elucidation of this compound and its derivatives. While based on predictive models and data from analogous structures, the interpretations herein provide a solid foundation for any future experimental investigation. The unique spectral features arising from the interplay of the phenylboronic acid, amide, and cyclohexyl moieties allow for a confident structural assignment.

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References

- 1. CAS 762262-07-7 | 4-(Cyclohexylaminocarbonyl)phenylboronic acid - Synblock [synblock.com]
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